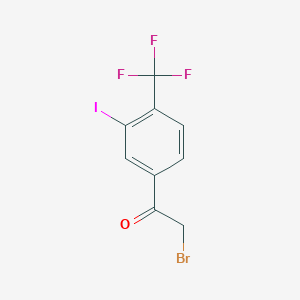

3-Iodo-4-(trifluoromethyl)phenacyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrF3IO |

|---|---|

Molecular Weight |

392.94 g/mol |

IUPAC Name |

2-bromo-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-6(7(14)3-5)9(11,12)13/h1-3H,4H2 |

InChI Key |

SLJLJPDGDKVPPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)I)C(F)(F)F |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Insights of 3 Iodo 4 Trifluoromethyl Phenacyl Bromide

Nucleophilic Substitution Reactions at the α-Bromine Center

The 3-Iodo-4-(trifluoromethyl)phenacyl bromide molecule contains two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. researchgate.net This dual electrophilicity makes it a versatile precursor for a variety of chemical transformations. The α-bromine is particularly susceptible to nucleophilic attack, primarily proceeding through an S_N2 mechanism. researchgate.net

The high reactivity of α-halocarbonyl compounds in S_N2 reactions is well-documented and is attributed to the stabilization of the transition state by the adjacent carbonyl group. researchgate.net Kinetic studies on substituted phenacyl bromides with various nucleophiles, such as sulfur-based nucleophiles like thioglycolic acid and thiophenol, have demonstrated that the reaction follows second-order kinetics, consistent with a concerted S_N2 pathway. researchgate.net The presence of electron-withdrawing substituents on the phenyl ring, such as the trifluoromethyl group in the target molecule, is known to facilitate these reactions by increasing the positive charge density at the α-carbon, making it more susceptible to nucleophilic attack. researchgate.netsci-hub.ru

A range of nucleophiles can be employed to displace the α-bromine, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with Phenacyl Bromides

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Sulfur Nucleophiles | Thiophenol, Thioglycolic acid | α-Thioether Ketones | Methanol, Room Temperature |

| Nitrogen Nucleophiles | Pyridine, Aniline, Imidazole | α-Amino Ketones / Pyridinium Salts | Ethanol, 30-45°C |

| Oxygen Nucleophiles | Carboxylic Acids, Phenols | α-Acyloxy/Aryloxy Ketones | Base catalyst (e.g., Triethylamine) |

| Fluoride Source | Et₃N·3HF / AgF | α-Fluoro Ketones | Acetonitrile, Room Temperature to 80°C |

This table presents generalized reaction conditions based on studies of various substituted phenacyl bromides. Specific conditions for this compound may vary. researchgate.netnih.govnii.ac.jp

Radical Reactions and Photoredox Catalysis

Beyond its ionic reaction pathways, this compound is a prime candidate for radical-based transformations, particularly through the use of visible-light photoredox catalysis. researchgate.netrsc.org This approach offers an alternative to traditional methods, enabling unique bond formations under mild conditions.

Visible-light photoredox catalysis provides a powerful method for generating electrophilic α-phenacyl radicals from their corresponding bromide precursors. rsc.org The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, becomes a potent single-electron reductant. princeton.edunih.govprinceton.edu This excited-state catalyst can then transfer an electron to the phenacyl bromide. This single-electron reduction of the C-Br bond is often sufficient to induce its homolytic cleavage, resulting in the formation of a bromide anion and the desired α-phenacyl radical. rsc.org This radical species is electrophilic in nature and can participate in a variety of subsequent C-C bond-forming reactions. rsc.orgresearchgate.net

Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

Reductive SET: The excited photocatalyst (PC*) transfers a single electron to the this compound substrate.

Fragmentation: The resulting radical anion of the substrate rapidly fragments, cleaving the carbon-bromine bond to yield the α-phenacyl radical and a bromide ion.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is then reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.

This SET-initiated pathway provides a controlled method for generating highly reactive radical intermediates that might be inaccessible through traditional thermal methods. princeton.edu

Once generated, the electrophilic α-phenacyl radical is a versatile intermediate capable of participating in various transformations, including cycloaddition reactions. rsc.org While concerted cycloadditions are governed by orbital symmetry rules, radical cycloadditions proceed through a stepwise mechanism. The phenacyl radical can add to an alkene or diene, generating a new carbon-centered radical. This new radical can then undergo further reactions, including intramolecular cyclization, to form cyclic or polycyclic structures. nih.govmdpi.com Photoinduced electron transfer is a known method to initiate radical-cation Diels-Alder reactions, demonstrating the utility of radical intermediates in forming cyclic products. researchgate.net The reactivity of the phenacyl radical in such processes opens pathways to complex molecular architectures that are valuable in organic synthesis.

Oxidation and Reduction Pathways of the Phenacyl Moiety

The phenacyl bromide moiety can undergo both oxidation and reduction, targeting either the carbonyl group or the α-carbon. The synthesis of phenacyl bromides can itself involve an oxidation step, for instance, the oxidation of an intermediate bromohydrin formed from a styrene derivative. rsc.orgchemrevlett.com This indicates that the carbon framework is stable to certain oxidative conditions.

Conversely, the α-haloketone functionality can be readily reduced. A common transformation is the dehalogenation of the α-carbon, converting the phenacyl bromide back to the corresponding substituted acetophenone. This can be achieved under catalyst-free conditions using visible light irradiation in the presence of a hydrogen donor like Hantzsch ester. researchgate.net This reductive dehalogenation is a useful synthetic tool for removing the bromine atom after it has served its purpose in a prior reaction step. The carbonyl group can also be reduced to a secondary alcohol using standard reducing agents, although this is a general reaction of ketones.

Influence of Trifluoromethyl and Iodo Substituents on Reaction Pathways

The substituents on the aromatic ring play a critical role in modulating the reactivity of the this compound molecule.

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, the -CF₃ substituent significantly influences the electronic properties of the molecule.

Nucleophilic Substitution: It enhances the electrophilicity of both the carbonyl carbon and, via inductive effects, the α-carbon. This increases the rate of S_N2 reactions by making the α-carbon more susceptible to attack by nucleophiles. researchgate.net This effect can be quantified using the Hammett equation, where the large positive σ-value for the -CF₃ group correlates with an increased reaction rate for nucleophilic attack. researchgate.net

Radical Reactions: The electron-withdrawing nature of the -CF₃ group also affects the redox potential of the molecule, making it easier to reduce. This facilitates the initial single electron transfer step in photoredox catalysis, promoting the formation of the α-phenacyl radical.

Iodo Group (-I): The iodo substituent also impacts reactivity, albeit differently from the trifluoromethyl group.

Electronic Effects: Iodine is the least electronegative of the common halogens but still acts as a weak electron-withdrawing group through induction, while also being capable of weak donation through resonance. Its primary electronic influence in this context is likely inductive, further activating the ring towards certain transformations.

Steric and Other Effects: The large size of the iodine atom can introduce steric hindrance, potentially influencing the approach of bulky nucleophiles or reagents. Furthermore, the carbon-iodine bond itself can be a site of reactivity, for example, in cross-coupling reactions, although reactions at the more labile phenacyl bromide site are typically favored.

Table of Compounds

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry serves as a powerful tool in understanding the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For reactions involving this compound and its precursors, computational methods provide valuable insights into transition states, reaction intermediates, and the energetic pathways of chemical transformations.

Density Functional Theory (DFT) Studies on Bromination

While specific Density Functional Theory (DFT) studies on the bromination of the immediate precursor to this compound are not extensively available in the reviewed literature, general DFT studies on the α-bromination of substituted acetophenones provide a strong basis for understanding the mechanism. researchgate.net The α-bromination of acetophenone derivatives under acidic conditions is understood to proceed through an enol intermediate. researchgate.net

The generally accepted mechanism involves the following steps:

Protonation of the carbonyl oxygen of the acetophenone precursor.

Tautomerization to form the enol.

Electrophilic attack of bromine on the enol double bond.

Deprotonation to yield the α-bromoacetophenone.

DFT calculations on similar systems have been employed to determine the geometries and energies of the reactants, intermediates, transition states, and products along this reaction coordinate. These studies help in identifying the rate-determining step, which is typically the enolization or the subsequent attack by bromine. For substituted acetophenones, the electronic nature of the substituents on the aromatic ring can significantly influence the reaction rate by affecting the stability of the intermediates and the activation energy of the transition states.

In the case of the precursor to this compound, the presence of the electron-withdrawing trifluoromethyl group and the iodo group would be expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the acetyl group. DFT studies on analogous substituted phenacyl bromides reacting with nucleophiles, such as pyridines, have shown that electron-withdrawing groups on the phenacyl bromide substrate lead to a "tighter" SN2 transition state. researchgate.net While this relates to subsequent reactions of the product, it highlights the sensitivity of the system to substituent effects, which would also be a key factor in the bromination step itself.

Table 1: Representative Theoretical Data for Reactions of Phenacyl Bromide Derivatives (Note: This table presents generalized data from studies on analogous compounds to illustrate the type of information obtained from DFT studies, as specific data for this compound is not available.)

| Reaction Parameter | Description | Illustrative Value for a Substituted Phenacyl Bromide System |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | Varies depending on the specific reactants and solvent conditions. |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy profile. | Characterized by specific bond lengths and angles of the forming and breaking bonds. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Can be calculated to determine if the reaction is exothermic or endothermic. |

Mechanistic Probes using Radical Trapping Experiments

Reactions involving phenacyl bromides can sometimes proceed through radical pathways, especially under photochemical conditions. mdpi.com Mechanistic probes, such as radical trapping experiments, are crucial for identifying the involvement of free radical intermediates. In these experiments, a "radical trap," a compound that readily reacts with free radicals to form a stable, identifiable product, is added to the reaction mixture.

Commonly used radical traps include:

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical that can efficiently scavenge carbon-centered radicals.

Diphenylpicrylhydrazyl (DPPH): A stable radical that shows a distinct color change upon reacting with other radicals. samipubco.com

Thiols: Compounds like benzenethiol can act as hydrogen donors to trap radical intermediates. researchgate.net

While specific radical trapping experiments for reactions of this compound are not detailed in the available literature, studies on other phenacyl halides have utilized these techniques. For instance, the photolysis of phenacyl halides can lead to the homolytic cleavage of the carbon-bromine bond, generating a phenacyl radical. mdpi.comnih.gov The presence of this radical can be confirmed by its reaction with a trapping agent. If the expected trapped product is observed, it provides strong evidence for a radical mechanism. Conversely, if the reaction rate or product distribution is unaffected by the presence of a radical scavenger, it suggests that a polar or concerted mechanism is more likely.

Table 2: Common Radical Trapping Agents and Their Application

| Radical Trap | Mechanism of Action | Typical Use in Studying Reaction Mechanisms |

| TEMPO | Forms a stable adduct with carbon-centered radicals. | Detection of radical intermediates in a reaction pathway. |

| DPPH | Reacts with radicals, leading to a loss of its characteristic deep violet color. | Qualitative and quantitative assessment of radical scavenging activity. samipubco.com |

| Benzenethiol | Donates a hydrogen atom to a radical, forming a stable product and a thiyl radical. | Probing for the presence of radical species through H-atom transfer. researchgate.net |

Analysis of Intermolecular Interactions in Solid State

The solid-state structure and properties of a molecule are governed by its intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in its crystal packing. These interactions can be studied using X-ray crystallography and computational methods to analyze the crystal lattice.

The key potential intermolecular interactions for this compound include:

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the bromine atom.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds involving the aromatic and methylene protons are possible.

Dipole-Dipole Interactions: The polar carbonyl group and the C-F and C-I bonds create significant molecular dipoles, leading to dipole-dipole interactions.

van der Waals Forces: Dispersion forces are always present and contribute significantly to the packing of molecules.

Applications of 3 Iodo 4 Trifluoromethyl Phenacyl Bromide in Complex Molecule Synthesis

As a Building Block in Organic Synthesis

The utility of 3-iodo-4-(trifluoromethyl)phenacyl bromide in organic synthesis stems from its identity as a phenacyl bromide derivative. Phenacyl bromides are a well-established class of intermediates valued for their role in creating biologically significant heterocyclic scaffolds and other industrially important compounds. sci-hub.ruresearchgate.net The specific substitution pattern of this compound, featuring both iodo and trifluoromethyl groups, offers additional opportunities for functionalization and modulates its reactivity, making it a valuable tool for medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a common feature in pharmaceuticals due to its ability to enhance properties like metabolic stability and binding affinity. nih.gov

The primary reactivity of this compound involves the α-bromoketone functionality, which facilitates the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. ias.ac.in The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for straightforward reactions with a wide range of nucleophiles.

Key reactions involving this moiety include:

Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can displace the bromide to form new C-C bonds.

Heteroatom Bond Formation: Nitrogen, sulfur, and oxygen nucleophiles readily react to form C-N, C-S, and C-O bonds, respectively. This reactivity is fundamental to the synthesis of numerous heterocyclic systems. researchgate.net

The carbonyl group can also participate in reactions such as aldol condensations or Wittig reactions, further expanding its synthetic utility. Moreover, the iodine atom on the aromatic ring can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to form additional C-C bonds, adding another layer of synthetic versatility after the initial construction of a heterocyclic core.

Synthesis of Heterocyclic Compounds

Phenacyl bromides are premier starting materials for synthesizing five- and six-membered, as well as fused, heterocyclic compounds. sci-hub.ruresearchgate.net The reaction of the α-bromoketone with binucleophilic reagents is a common and efficient strategy for ring formation.

The reaction of this compound with various nucleophilic reagents provides direct access to a diverse range of five-membered heterocycles.

Thiazoles: The most common method for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea. clockss.orgnih.gov Reacting this compound with thiourea, for instance, would yield a 2-amino-4-arylthiazole derivative. The mechanism proceeds via nucleophilic substitution of the bromide by the sulfur atom, followed by cyclization and dehydration. nih.govresearchgate.net

Oxazoles: In a similar fashion, reaction with amides or ureas leads to the formation of oxazole derivatives.

Other Heterocycles: This building block is also a potential precursor for other five-membered rings. Reaction with hydrazines can lead to pyrazoles, while its reaction with aminothiazoles could be used to construct imidazothiazole frameworks. The versatility of the phenacyl bromide moiety makes it a key component in building these and other systems like oxadiazoles. sci-hub.ru

Table 1: Synthesis of Five-Membered Heterocycles using Phenacyl Bromide Derivatives

| Heterocycle | Reagent(s) | General Conditions | Reference Reaction |

|---|---|---|---|

| Thiazole | Thiourea or Thioamide | Ethanol, reflux | Hantzsch Thiazole Synthesis clockss.orgnih.gov |

| Oxazole | Urea or Amide | Ethanol, reflux | Robinson-Gabriel Synthesis |

| Imidazothiazole | 2-Aminothiazole | DMF, heat | Cyclocondensation sci-hub.ru |

| Pyrazole | Hydrazine derivative | Acetic acid, heat | Cyclocondensation |

Beyond five-membered rings, this compound can be employed in the synthesis of larger and more complex fused heterocyclic systems. The reaction with ortho-disubstituted aromatic compounds, such as o-phenylenediamine or o-aminophenol, can yield six-membered heterocyclic rings fused to a benzene ring. For example, reaction with o-phenylenediamine would produce a quinoxaline derivative. researchgate.net

Furthermore, this compound can be used to construct more elaborate fused systems. Strategies involving intramolecular acyl transfer or cyclization reactions with appropriately functionalized partners can lead to N-fused heterocycles, which are prevalent motifs in bioactive molecules. nih.gov While direct synthesis of naphthalenones might require a multi-step sequence, the phenacyl bromide moiety provides a key handle for initiating annulation reactions that could lead to such polycyclic structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. Phenacyl bromides are excellent substrates for MCRs. researchgate.net

A strategy involving this compound could be used in a one-pot synthesis to rapidly assemble complex heterocyclic structures. For example, a three-component reaction between an aldehyde, a nitrogen source like thiosemicarbazide, and this compound could yield highly substituted thiazole derivatives in a single step. researchgate.net Such processes are valued for their atom economy, reduced waste, and operational simplicity, making them a powerful tool in modern synthetic chemistry.

Photolabile Protecting Group Applications in Chemical Biology

The phenacyl group is a known photolabile protecting group (PPG), also referred to as a photocleavable or caging group. wikipedia.org PPGs allow researchers to protect a functional group in a molecule and then release it with high spatial and temporal precision using light, a process that avoids the need for chemical reagents. wikipedia.orgresearchgate.net

Phenacyl esters are commonly used to protect carboxylic acids, phosphates, and sulfonates. wikipedia.org Upon irradiation with UV light, the ester bond is cleaved, releasing the active molecule and a byproduct derived from the phenacyl chromophore. The efficiency and speed of this release are critical for applications in chemical biology, such as the controlled release of neurotransmitters or enzyme substrates in time-resolved studies. nih.gov

Derivatives like the p-hydroxyphenacyl (pHP) group have been specifically developed for rapid release kinetics, making them suitable for investigating fast biological processes. wikipedia.orgnih.gov While the specific photophysical properties of the 3-iodo-4-(trifluoromethyl)phenacyl group have not been extensively detailed in this context, its core structure suggests potential for such applications. The heavy iodine atom and the trifluoromethyl group would likely influence its absorption spectrum and the quantum yield of photodeprotection, potentially allowing for fine-tuning of its release properties.

Precursors to Advanced Functional Materials

This compound is a versatile building block in the synthesis of complex organic molecules, and its potential as a precursor to advanced functional materials is an area of growing interest. The unique combination of a reactive α-bromoketone, an iodinated aromatic ring, and a trifluoromethyl group imparts specific properties to the molecules derived from it, making them suitable for various applications in materials science. While direct research on this specific compound's role in advanced functional materials is emerging, its utility can be inferred from the known reactivity of phenacyl bromides and the properties conferred by its substituents.

The phenacyl bromide moiety is a well-established reactive handle for introducing the phenacyl group into larger molecular scaffolds. This can be exploited in the synthesis of polymers with specialized properties. For instance, phenacyl bromide and its derivatives can act as initiators in certain types of polymerization reactions, leading to polymers with a defined end-group. The presence of the iodo and trifluoromethyl groups on the aromatic ring of this compound would then be incorporated into the polymer structure, potentially influencing its thermal stability, solubility, and optical and electronic properties.

Furthermore, the iodo- and trifluoromethyl-substituted aromatic ring is a key component for the design of liquid crystals and other organic electronic materials. The trifluoromethyl group is known for its strong electron-withdrawing nature and its ability to enhance thermal and chemical stability, while the iodo-substituent provides a site for further functionalization through cross-coupling reactions. This allows for the construction of larger, conjugated systems with tailored electronic properties, which are essential for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The reactivity of the α-bromoketone also allows for the synthesis of various heterocyclic compounds, many of which are known to exhibit interesting photophysical properties. By reacting this compound with different nucleophiles, a wide array of substituted heterocycles such as thiazoles, imidazoles, and oxazoles can be prepared. These heterocycles often form the core of fluorescent dyes, photosensitizers, and other photoactive materials. The iodo- and trifluoromethyl- substituents on the phenyl ring can further modulate the emission and absorption characteristics of these materials.

Derivatization to Other Trifluoromethyl-Substituted Acetophenone Derivatives

One of the key applications of this compound is its use as a starting material for the synthesis of other valuable trifluoromethyl-substituted acetophenone derivatives. A particularly useful transformation is its conversion to 2-alkoxyacetophenone derivatives, which are important intermediates in the pharmaceutical and agrochemical industries.

A patented process outlines a general method for the production of trifluoromethyl-substituted 2-alkoxyacetophenone derivatives from trifluoromethyl-substituted phenacyl halides, a category that includes this compound google.com. This process involves a two-step sequence:

Acetalization: The phenacyl bromide is first reacted with an acetalization agent, such as an alkylene diol (e.g., ethylene glycol), to protect the ketone functionality. This reaction converts the phenacyl bromide into a more stable acetal.

Alkoxylation and Hydrolysis: The resulting brominated acetal is then treated with a metal alkoxide (e.g., sodium methoxide) to replace the bromine atom with an alkoxy group. Subsequent hydrolysis of the acetal under acidic conditions regenerates the ketone, yielding the desired 2-alkoxyacetophenone derivative.

This method provides an efficient route to synthesize a variety of 2-alkoxy derivatives of 3-Iodo-4-(trifluoromethyl)acetophenone, which can then be used in the synthesis of more complex molecules. The reaction conditions for each step can be optimized to achieve high yields and purity of the final product. The choice of the metal alkoxide determines the nature of the alkoxy group introduced into the molecule.

Advanced Research Directions and Future Perspectives

Chemo-, Regio-, and Stereoselectivity in Reactions of 3-Iodo-4-(trifluoromethyl)phenacyl bromide

Controlling selectivity is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules while minimizing waste. For this compound, which possesses multiple reactive sites, understanding and directing chemo-, regio-, and stereoselectivity is paramount for its effective utilization. The compound features a reactive α-bromo ketone moiety, susceptible to nucleophilic substitution at the α-carbon, and a carbonyl group that can also react with nucleophiles.

Chemoselectivity: In reactions with nucleophiles containing multiple distinct functional groups (e.g., amino thiols), chemoselectivity becomes crucial. The "hard" carbonyl carbon and the "softer" α-carbon will exhibit different reactivities. Future research could explore how the electronic effects of the iodo and trifluoromethyl substituents influence this selectivity, potentially allowing for tunable reactions where either the carbonyl group or the α-bromo group reacts preferentially based on the chosen nucleophile and reaction conditions.

Regioselectivity: In the synthesis of heterocyclic rings, such as the widely used Hantzsch thiazole (B1198619) synthesis, the regiochemical outcome is critical. nih.govmdpi.comresearchgate.net The reaction of a phenacyl bromide with a thioamide derivative can theoretically lead to different regioisomers. While extensive studies on substituted phenacyl bromides exist, specific investigations into how the unique 3-iodo-4-(trifluoromethyl) substitution pattern directs the cyclization are a necessary area for future work. The steric hindrance from the ortho-iodo group could significantly influence the approach of the nucleophile and the subsequent ring-closing step.

Stereoselectivity: The development of asymmetric reactions is a major goal in organic synthesis. Future studies could involve the stereoselective alkylation of prochiral nucleophiles using this compound. The use of chiral catalysts, such as phase-transfer catalysts or chiral primary amines, could enable the synthesis of enantiomerically enriched products. researchgate.netnih.gov Exploring the enantioselective α-alkylation of β-ketocarbonyls, for instance, would create chiral building blocks with a quaternary carbon center, which are valuable in medicinal chemistry. researchgate.net

While general principles of reactivity for phenacyl bromides are well-established, specific experimental data on the chemo-, regio-, and stereoselectivity of this compound are not extensively reported in the current literature. The following table illustrates a hypothetical study on the chemoselectivity of its reaction with a multifunctional nucleophile.

Table 1: Hypothetical Chemoselectivity Study This table is for illustrative purposes and represents the type of data that would be generated from future research.

| Nucleophile | Solvent | Catalyst | Major Product | Observed Selectivity |

|---|---|---|---|---|

| 2-Aminothiophenol | Toluene | None | S-Alkylation Product | High Chemoselectivity for Thiol |

| 2-Aminothiophenol | DMF | K₂CO₃ | N-Alkylation Product | Moderate Chemoselectivity for Amine |

| Ethanolamine | Acetonitrile | AgOTf | O-Alkylation Product | High Chemoselectivity for Alcohol |

Green Chemistry Approaches in its Synthesis and Transformations

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and subsequent reactions of this compound is a critical direction for sustainable chemical manufacturing.

Traditional bromination of acetophenones often involves molecular bromine and chlorinated solvents, which pose significant environmental and safety risks. Future research should focus on adopting greener alternatives. For example, a method for synthesizing phenacyl bromides from styrenes using potassium persulfate (K₂S₂O₈) as an oxidant and potassium bromide (KBr) as the bromine source in water has been reported. rsc.orgrsc.orgchemrevlett.comresearchgate.net Adapting this tandem hydroxybromination/oxidation process for the synthesis of this compound would represent a significant green advancement. chemrevlett.com Another promising avenue is the use of metal-free bromination conditions, employing reagents like phenyliodine diacetate (PIDA) and KBr, which operate under ambient conditions. ias.ac.in

In transformations involving this compound, green approaches include the use of microwave-assisted synthesis. nih.govrsc.orgnih.govresearchgate.netijpsjournal.com Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions, sometimes even under solvent-free conditions. nih.govijpsjournal.com The use of environmentally benign solvents like water or polyethylene glycol (PEG), and reusable catalysts, are other key areas for development in reactions utilizing this compound. sci-hub.rubepls.com

Table 2: Comparison of Hypothetical Synthetic Routes This table is for illustrative purposes to compare potential green chemistry approaches with traditional methods.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | Potassium Bromide (KBr) |

| Solvent | Carbon Tetrachloride (CCl₄) | Water (H₂O) rsc.org |

| Catalyst/Oxidant | Aluminum Chloride (AlCl₃) | Potassium Persulfate (K₂S₂O₈) rsc.org |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation ijpsjournal.com |

| Waste Profile | Halogenated organic waste, acidic waste | Aqueous salt solution, biodegradable waste |

| Safety Concerns | Toxic/corrosive bromine, carcinogenic solvent | Low toxicity reagents, non-flammable solvent |

Expanding the Scope of its Application in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient strategies for building molecular complexity. nih.govub.eduresearchgate.net Phenacyl bromides are exceptionally versatile reagents in such processes, particularly in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. nih.govresearchgate.nettandfonline.com

Future research should focus on integrating this compound into novel cascade sequences. Its dual electrophilic nature makes it an ideal candidate for reactions that proceed via sequential nucleophilic attacks. For example, its reaction with a nucleophile could be followed by an intramolecular cyclization or an intermolecular reaction with another component. These one-pot procedures are highly atom-economical and streamline synthetic pathways, reducing waste and purification steps. nih.gov

The development of new MCRs involving this compound could lead to rapid access to libraries of complex molecules, such as polysubstituted pyrroles, oxazoles, thiazoles, and fused heterocyclic systems. sci-hub.ru The specific electronic and steric properties conferred by the iodo and trifluoromethyl groups could lead to unique reactivity or selectivity in these complex transformations, potentially enabling the synthesis of novel molecular architectures that are inaccessible with simpler phenacyl bromides.

Table 3: Potential Heterocyclic Scaffolds from Cascade Reactions This table illustrates hypothetical target structures that could be synthesized from this compound using cascade/multicomponent reactions.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Heterocyclic Product |

|---|---|---|---|

| This compound | Thiourea | Aromatic Aldehyde | Substituted Thiazole |

| This compound | Malononitrile | Aromatic Amine | Polysubstituted Pyrrole |

| This compound | Benzylamine | Iodine/K₂CO₃ | Substituted Oxazole |

Computational Design and Predictive Modeling for Novel Reactivity

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the reactivity of novel compounds. Applying these methods to this compound can accelerate the discovery of new reactions and provide deep mechanistic insights, guiding experimental design and saving resources.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions. For instance, in the Sₙ2 reaction of phenacyl bromides with nucleophiles like pyridines, DFT studies have elucidated the structure of the transition state and the influence of substituents on the activation energy. researchgate.net Similar studies on this compound would quantify the electronic impact of its unique substituents on reaction barriers and kinetics. This would allow for a rational prediction of its reactivity with a wide range of nucleophiles. sciforum.netresearchgate.net

Predictive modeling can also be used to explore reaction pathways that are difficult to study experimentally, such as the formation of transient intermediates in cascade reactions. By mapping the potential energy surface, computational studies can help identify the most likely reaction pathways and predict the chemo- and regioselectivity of complex transformations. Furthermore, these models can be used to design new substrates or catalysts that could lead to novel reactivity or improved selectivity.

Table 4: Illustrative Parameters from a Hypothetical DFT Study This table shows the types of predictive data that could be generated from a computational analysis of the Sₙ2 reaction with a generic nucleophile (Nu⁻).

| Parameter | Phenacyl bromide | This compound | Predicted Effect of Substituents |

|---|---|---|---|

| LUMO Energy of C-Br bond | -1.2 eV | -1.8 eV | Lower LUMO, more electrophilic α-carbon |

| Calculated Activation Energy (ΔG‡) | 18.5 kcal/mol | 16.2 kcal/mol | Lower barrier, faster reaction rate |

| Transition State C-Br bond length | 2.35 Å | 2.45 Å | Later transition state |

| Natural Charge on Carbonyl Carbon | +0.55 | +0.68 | More electrophilic carbonyl |

| Natural Charge on α-Carbon | +0.15 | +0.22 | More electrophilic α-carbon |

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, particularly in the pharmaceutical and materials science industries. researchgate.netacs.orgnih.gov Automated platforms, including flow chemistry systems and robotic workstations, enable high-throughput experimentation, rapid reaction optimization, and on-demand synthesis of compounds. beilstein-journals.orgrsc.orgnih.govresearchgate.netyoutube.comsciencedaily.com

This compound is an ideal candidate for integration into such platforms. As a versatile building block, it can be used in the automated synthesis of libraries of related compounds for drug discovery screening. In a flow chemistry setup, reagents can be pumped and mixed in microreactors under precise control of temperature, pressure, and reaction time, often leading to improved yields and safety, especially for highly exothermic or fast reactions. researchgate.netacs.orgbeilstein-journals.org The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key application of this technology. nih.govbeilstein-journals.org

A robotic platform could use this compound as a stock solution to perform a wide array of reactions in parallel, varying nucleophiles, catalysts, and conditions to rapidly map out its reactivity and discover optimal conditions for desired transformations. nih.govmedium.com This approach not only accelerates research but also generates large, high-quality datasets that can be used to train machine learning algorithms for predicting reaction outcomes, further advancing the field of autonomous chemical synthesis. nih.govyoutube.com

Table 5: Potential Advantages of Automated vs. Manual Synthesis This table outlines the prospective benefits of using an automated platform for a representative reaction, such as a heterocyclic synthesis, involving this compound.

| Feature | Manual Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Throughput | One reaction at a time | Multiple reactions in sequence or parallel |

| Reproducibility | Operator-dependent | High, precisely controlled parameters |

| Safety | Manual handling of reagents | Minimized exposure, small reaction volumes medium.com |

| Optimization Time | Days to weeks | Hours to days sciencedaily.com |

| Data Generation | Sparse, manual recording | Continuous, high-density data logging |

| Scalability | Requires process redesign | Often scalable by continuous operation |

Q & A

Q. What are the critical handling and storage protocols for 3-Iodo-4-(trifluoromethyl)phenacyl bromide?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store the compound in a cool, dry, well-ventilated area, away from oxidizers and incompatible materials (e.g., strong bases). Ensure containers are tightly sealed and labeled with hazard warnings (H315, H319, H335). Regularly inspect storage conditions for signs of decomposition (e.g., discoloration).

Q. How is this compound typically synthesized?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized acetophenone derivative. For example, bromine (Br₂) in carbon disulfide or acetic acid under controlled temperatures (0–5°C) is used to introduce the bromide group. The trifluoromethyl and iodo substituents may require sequential installation, with iodine introduced via electrophilic substitution using iodine monochloride (ICl) and the trifluoromethyl group added via Ullmann-type coupling or directed ortho-metalation. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. What safety hazards are associated with this compound?

- Methodological Answer : The compound is a severe skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Avoid direct contact and use spill containment kits for accidental releases. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Emergency protocols include using adsorbents (e.g., vermiculite) for spills and ensuring proper ventilation during handling.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (iodo, trifluoromethyl) influence the reactivity of phenacyl bromide derivatives?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon via strong electron-withdrawing effects, facilitating nucleophilic substitution (e.g., in heterocycle synthesis). The iodine atom acts as a directing group in electrophilic aromatic substitution and may participate in halogen-bonding interactions, affecting crystal packing or reaction pathways. Reactivity studies should include kinetic assays (e.g., monitoring substitution rates via HPLC) and computational modeling (DFT) to map electronic effects.

Q. How can researchers mitigate instability or decomposition during long-term storage?

- Methodological Answer : Store the compound under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) to minimize hydrolysis. Periodically assess purity via TLC (silica gel, UV visualization) or ¹⁹F NMR to detect decomposition products (e.g., free iodide or trifluoromethyl byproducts). If degradation occurs, repurify using flash chromatography.

Q. What strategies optimize yields in heterocyclic syntheses using this compound?

- Methodological Answer : For thiazole or pyrimidine derivatives, employ microwave-assisted reactions to reduce reaction times. Use polar aprotic solvents (e.g., DMF) and catalysts like TiO₂ nanoparticles to enhance reactivity. Optimize stoichiometry (1:1.2 molar ratio of phenacyl bromide to nucleophile) and monitor progress via in situ FT-IR for carbonyl group consumption. Post-reaction, isolate products via acid-base extraction or centrifugal partition chromatography.

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies may arise from varying bromination conditions (e.g., solvent polarity, temperature gradients). Systematically test parameters:

- Compare bromine vs. N-bromosuccinimide (NBS) as brominating agents.

- Evaluate the impact of iodine positioning (meta vs. para to the carbonyl group) on reaction efficiency.

Use Design of Experiments (DoE) to identify critical factors (e.g., time, catalyst loading) and validate results via LC-MS to quantify intermediates.

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–200 ppm).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.

- HRMS : Use ESI+ mode to verify the molecular ion peak ([M+H]⁺, calculated for C₉H₅BrF₃IO: 382.84).

- X-ray crystallography : Resolve halogen-bonding interactions between iodine and neighboring atoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.